molecular formula C8H6F3N3O2 B2904316 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide CAS No. 1260877-20-0

4-Nitro-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2904316
CAS No.: 1260877-20-0
M. Wt: 233.15
InChI Key: PAAGADMJLQEFNW-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenecarboximidamide moiety

Preparation Methods

The synthesis of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide typically involves the introduction of the nitro and trifluoromethyl groups onto a benzene ring, followed by the formation of the carboximidamide group. One common synthetic route includes the nitration of 3-(trifluoromethyl)benzenecarboximidamide under controlled conditions to introduce the nitro group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Nitro-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in the context of antiandrogen activity, the compound binds to androgen receptors, inhibiting their activation and subsequent signaling pathways involved in prostate cancer cell proliferation .

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O2/c9-8(10,11)5-3-4(7(12)13)1-2-6(5)14(15)16/h1-3H,(H3,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAGADMJLQEFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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